2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide
Description
2-(Thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide is a bis-thiophene-substituted acetamide derivative. Its structure features a central acetamide group flanked by thiophen-2-yl and thiophen-3-ylmethyl substituents.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c13-11(6-10-2-1-4-15-10)12-7-9-3-5-14-8-9/h1-5,8H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKYRKXSLLKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of 2-(Thiophen-2-yl)acetic Acid
The carboxylic acid precursor, 2-(thiophen-2-yl)acetic acid, is activated using thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride. This step, adapted from analogous procedures for heterocyclic amides, involves refluxing the acid with excess SOCl₂ under anhydrous conditions. The reaction typically achieves near-quantitative conversion within 2–3 hours, as confirmed by the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in FT-IR spectra.
Amidation with Thiophen-3-ylmethylamine
The acyl chloride is subsequently reacted with thiophen-3-ylmethylamine in tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (Et₃N) as a base to neutralize HCl. For example:
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Molar ratio : 1:1.1 (acyl chloride:amine)
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Solvent : THF (10–15 mL per mmol of amine)
The crude product is purified via recrystallization from acetonitrile, yielding 55–60% of the target acetamide. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:
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¹H NMR : δ 6.8–7.4 ppm (thiophene protons), δ 4.3 ppm (N–CH₂–thiophene), δ 3.6 ppm (CO–CH₂–thiophene).
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¹³C NMR : δ 170.2 ppm (amide carbonyl), δ 135–128 ppm (thiophene carbons).
Coupling Agent-Mediated Amide Formation
Carbodiimide-Based Coupling
As an alternative to acyl chlorides, 2-(thiophen-2-yl)acetic acid is directly coupled with thiophen-3-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates:
Mechanistic Considerations
The coupling proceeds via an O-acylisourea intermediate, with HOBt suppressing racemization. Fourier-transform infrared (FT-IR) spectroscopy confirms amide bond formation through the appearance of N–H stretching (3300 cm⁻¹) and C=O stretching (1650 cm⁻¹) bands.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Reaction Time | Purification |
|---|---|---|---|
| Acyl chloride route | 55–60% | 15 hours | Recrystallization |
| Carbodiimide coupling | 50–55% | 24 hours | Column chromatography |
The acyl chloride method offers higher yields and simpler purification but requires handling corrosive reagents. Conversely, carbodiimide-based coupling is milder but necessitates chromatographic separation.
Structural Validation
X-ray crystallography of analogous compounds (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) reveals nonplanar geometries due to steric interactions between thiophene rings, with dihedral angles of 60–75° between aromatic systems. These findings suggest similar conformational dynamics in 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide, influencing its physicochemical properties.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes involving thiophene-containing compounds.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Key Insights and Trends
Substituent Effects: Electron-withdrawing groups (e.g., cyano, sulfonyl) increase polarity and stability but may reduce solubility. Bulky substituents (e.g., benzoyl, naphthyl) influence conformational flexibility and intermolecular interactions.
Synthesis Complexity: Multi-step syntheses (e.g., ) are common for introducing specialized functional groups.
Biological Activity :
Biological Activity
2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide, with CAS Number 1058258-91-5, is a thiophene derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, diabetes, and infections. This article synthesizes existing research findings on its biological activity, highlighting significant studies and their implications.
The molecular formula of this compound is CHNOS with a molecular weight of 237.3 g/mol. The structure features a thiophene ring which contributes to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiophene derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 | |
| Compound B | MCF-7 | 5.10 ± 0.40 | |
| Compound C | HCT116 | 8.16 |
These studies indicate that related compounds exhibit IC values lower than standard treatments like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation.
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties, particularly through inhibition of the enzyme α-glucosidase. Research indicates that derivatives of thiophene can effectively inhibit this enzyme, which is crucial for carbohydrate metabolism.
These findings suggest that the compound could be a promising candidate for developing new antidiabetic medications.
Antimicrobial Activity
In addition to anticancer and antidiabetic properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that thiophene derivatives can act against both bacterial and fungal strains, making them suitable for further exploration in infectious disease treatment.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the anticancer effects may be mediated through apoptosis induction in cancer cells and inhibition of specific signaling pathways involved in cell proliferation.
Case Studies
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In Vitro Study on Cancer Cell Lines:
A study conducted on several thiophene derivatives demonstrated their ability to inhibit cell growth in multiple cancer types, with IC values significantly lower than those of conventional drugs . -
Antidiabetic Enzyme Inhibition:
A comparative analysis of α-glucosidase inhibitors highlighted the superior efficacy of certain thiophene derivatives over standard medications like acarbose .
Q & A
Q. What computational tools predict the reactivity of thiophene-acetamide derivatives?
- Methodological Answer :
- Reactivity indices : Calculate Fukui indices (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites .
- MD simulations : Simulate solvation effects in water/ethanol mixtures with GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
